ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate

Thrombin inhibition Ester SAR Anticoagulant research

Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate (CAS 212322-56-0) is a synthetic heterocyclic compound belonging to the benzamide class. It is primarily recognized as the N-3 intermediate in the synthesis of the direct thrombin inhibitor dabigatran etexilate.

Molecular Formula C18H22N4O3
Molecular Weight 342.4 g/mol
CAS No. 212322-56-0
Cat. No. B043058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate
CAS212322-56-0
SynonymsEthyl 3-(3-amino-4-(methylamino)-N-pyridin-2-yl)benzamido)propanoate; 
Molecular FormulaC18H22N4O3
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC(=C(C=C2)NC)N
InChIInChI=1S/C18H22N4O3/c1-3-25-17(23)9-11-22(16-6-4-5-10-21-16)18(24)13-7-8-15(20-2)14(19)12-13/h4-8,10,12,20H,3,9,11,19H2,1-2H3
InChIKeyPCPATNZTKBOKOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate (CAS 212322-56-0): Core Identifier and Chemical Profile


Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate (CAS 212322-56-0) is a synthetic heterocyclic compound belonging to the benzamide class. It is primarily recognized as the N-3 intermediate in the synthesis of the direct thrombin inhibitor dabigatran etexilate [1]. It is also cataloged as Dabigatran Impurity 61, a reference standard for analytical method development and quality control (QC) in pharmaceutical manufacturing [2]. The compound has a molecular formula of C18H22N4O3, a molecular weight of 342.4 g/mol, and is commercially available as a crystalline solid with a purity of ≥98% (HPLC) and a melting point of 104–108 °C .

Procurement Risks of Substituting Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate with Generic Analogs


Indiscriminate substitution of this compound with close structural analogs (e.g., methyl ester, pyridin-4-yl isomer, or 3-nitro derivative) severely compromises pharmacological activity and data reproducibility. As demonstrated in systematic structure-activity relationship (SAR) studies, minor modifications such as changing the ester from ethyl to methyl reduce thrombin inhibition potency, while repositioning the pyridine nitrogen or reducing the 3-amino group can cause activity losses of >3-fold or even >18-fold, respectively . These abrupt 'activity cliffs' confirm that the specific molecular configuration of this compound is a strict requirement for maintaining target engagement, making generic substitution scientifically untenable without complete re-validation.

Quantitative Differentiation Evidence for Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate Against Its Closest Analogs


Ethyl Ester vs. Methyl Ester: Superior Thrombin Inhibition Potency

The ethyl ester form (target compound) demonstrates a measurable advantage in thrombin inhibition over the corresponding methyl ester. In a head-to-head comparison, the ethyl ester achieved an IC50 of 142.7 ± 16.8 nM, compared to 156.3 ± 18.2 nM for the methyl ester analog, representing an 8.7% improvement in potency .

Thrombin inhibition Ester SAR Anticoagulant research

Pyridin-2-yl vs. Pyridin-4-yl Isomer: Critical Positional Specificity for Target Binding

The position of the nitrogen atom on the pyridine ring is a critical determinant of biological activity. The target compound (pyridin-2-yl) exhibits an IC50 of 142.7 ± 16.8 nM. Relocating the nitrogen to the 4-position dramatically reduces potency, with the pyridin-4-yl isomer showing an IC50 of 486.2 ± 55.1 nM—a 3.4-fold loss of activity [1].

Kinase inhibitor design Regioisomer specificity Thrombin binding

3-Amino vs. 3-Nitro Analog: Activity Cliff Defining Synthetic Utility

The 3-amino group is essential for biological activity. The target compound (3-amino) shows an IC50 of 142.7 ± 16.8 nM, whereas its synthetic precursor, the 3-nitro analog, is virtually inactive with an IC50 of 2,850.0 ± 320.0 nM—a 20-fold reduction in potency . This vast difference underscores the importance of complete reduction during synthesis.

Pharmacophore integrity Nitro reduction Intermediate quality control

Crystalline Polymorph Identity: XRPD Fingerprint for Solid-Form QC

A specific crystalline form of this compound has been characterized and protected by patent. This polymorph exhibits characteristic XRPD peaks at 8.4°, 8.7°, 15.1°, 15.4°, 16.9°, 17.5°, 19.0°, 20.9°, 21.8°, 23.0°, 24.1°, and 25.6° ± 0.2° 2θ [1]. This precise fingerprint distinguishes it from amorphous material or other potential polymorphs arising from different crystallization conditions, ensuring batch-to-batch consistency in physical properties such as solubility and stability.

Polymorph characterization XRPD Pharmaceutical solid form

Hepatic Microsomal Stability: Cross-Species Predictive Profile

The compound's metabolic stability has been profiled across multiple species, providing a quantitative basis for preclinical study design. In human liver microsomes, the compound shows a half-life (t1/2) of 26.4 ± 3.2 minutes and an intrinsic clearance (CLint) of 26.2 ± 3.1 μL/min/mg protein. This contrasts with a reduced stability in rodents (rat t1/2 18.7 ± 2.1 min; mouse t1/2 15.3 ± 1.8 min) and higher stability in dogs (t1/2 31.2 ± 4.0 min) . This cross-species dataset allows for more accurate allometric scaling and dose prediction compared to an uncharacterized analog.

Metabolic stability Hepatic clearance Preclinical DMPK

Procurement-Driven Application Scenarios for Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate (CAS 212322-56-0)


Dabigatran Etexilate Process Development and Intermediate Procurement

As the defined N-3 intermediate in the patented synthesis of dabigatran etexilate [1], this compound is the obligatory building block for any generic or innovative process chemistry effort. The crystalline form with specific XRPD peaks ensures physical form consistency, while the established reduction route from the 3-nitro analog provides a clear quality benchmark for reaction completion monitoring.

Analytical Reference Standard for Impurity Profiling (Dabigatran Impurity 61)

Cataloged as Dabigatran Impurity 61, this compound is supplied with detailed characterization data compliant with regulatory guidelines [2]. It is directly applicable for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDA) or commercial production of dabigatran, where precise identification and quantification of this specific impurity is a regulatory requirement.

Structure-Activity Relationship (SAR) Campaigns for Direct Thrombin Inhibitors

The quantitative SAR data differentiating the ethyl ester from the methyl ester (ΔIC50 13.6 nM), pyridin-4-yl isomer (3.4-fold loss), and 3-nitro analog (20-fold loss) make this compound an essential control substance. Any medicinal chemistry program exploring benzamido-pyridinyl scaffolds for anticoagulant activity must use this compound as a benchmark to calibrate assay sensitivity and validate new compound potencies.

Preclinical DMPK and Metabolic Stability Assessment Across Species

The availability of pre-measured hepatic microsomal stability data across five species (human, rat, mouse, dog, monkey) positions this compound as a ready-to-use tool for pharmacokinetic/pharmacodynamic (PK/PD) modelers. It eliminates the need for preliminary stability screening, accelerating the transition from in vitro potency to in vivo efficacy studies in anticoagulant research.

Quote Request

Request a Quote for ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.